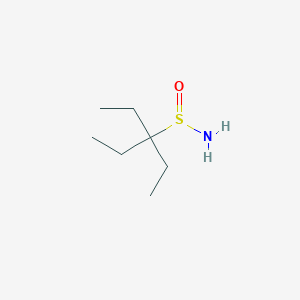
3-Ethylpentane-3-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpentane-3-sulfinamide is an organosulfur compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is characterized by the presence of a sulfinamide functional group, which is a sulfur-nitrogen bond, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 3-Ethylpentane-3-sulfinamide can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of an oxidant and an amine, with the thiol serving as the sulfur source . Industrial production methods may involve similar oxidative coupling processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
3-Ethylpentane-3-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinamide group can yield sulfenamides.
Substitution: The compound can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are sulfonamides and sulfenamides, respectively .
Wissenschaftliche Forschungsanwendungen
3-Ethylpentane-3-sulfinamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of sulfur-nitrogen bond interactions and their biological implications.
Wirkmechanismus
The mechanism of action of 3-Ethylpentane-3-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This interaction can influence various biochemical pathways, particularly those involving sulfur metabolism . The compound’s effects are mediated by its ability to form stable complexes with biological molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
3-Ethylpentane-3-sulfinamide can be compared with other sulfinamides and sulfonamides:
Sulfenamides: These compounds have a sulfur-nitrogen bond but differ in their oxidation state.
Sulfonamides: These are more oxidized forms of sulfinamides and have broader applications in medicine as antibacterial agents.
Similar compounds include:
3-Ethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the sulfinamide group.
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
This compound stands out due to its unique combination of a branched carbon chain and a sulfinamide functional group, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H17NOS |
|---|---|
Molekulargewicht |
163.28 g/mol |
IUPAC-Name |
3-ethylpentane-3-sulfinamide |
InChI |
InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3 |
InChI-Schlüssel |
DDPVOERMBGQAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)S(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
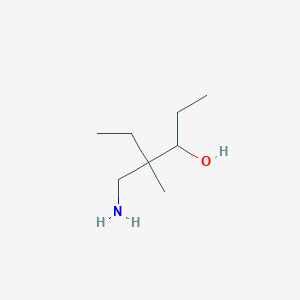
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
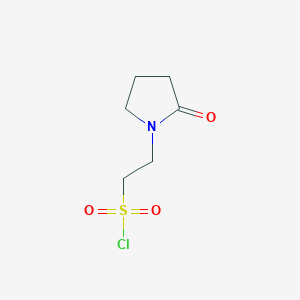
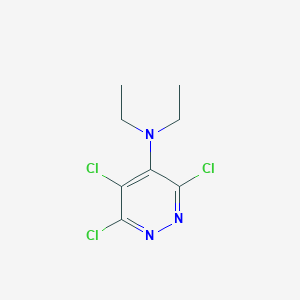
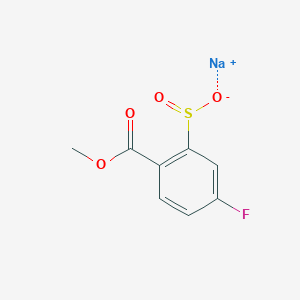
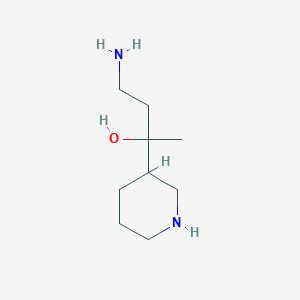
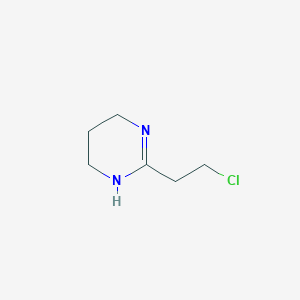
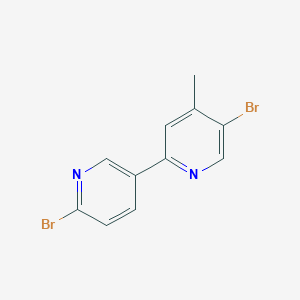
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
